molecular formula C9H7F3O3 B1587613 2-Methoxy-4-(trifluoromethoxy)benzaldehyde CAS No. 886500-13-6

2-Methoxy-4-(trifluoromethoxy)benzaldehyde

Cat. No.: B1587613
CAS No.: 886500-13-6
M. Wt: 220.14 g/mol
InChI Key: FHNKHGICKRDRLC-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is an aromatic aldehyde with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a benzaldehyde core, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2-methoxybenzaldehyde with trifluoromethoxy reagents under specific conditions . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4-(trifluoromethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes and bioactive compounds.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to alterations in cellular pathways. For instance, it may inhibit mitochondrial electron transport at the cytochrome bc1 complex, affecting cellular respiration .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzaldehyde: Similar structure but lacks the methoxy group.

    2-(Trifluoromethyl)benzaldehyde: Contains a trifluoromethyl group instead of trifluoromethoxy.

    4-Methoxybenzaldehyde: Lacks the trifluoromethoxy group.

Uniqueness

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This dual substitution makes it a versatile intermediate in organic synthesis and valuable in various research applications .

Biological Activity

2-Methoxy-4-(trifluoromethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of the trifluoromethoxy group, which is known to enhance biological activity. This article explores the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₇F₃O₃. Its structure includes a methoxy group and a trifluoromethoxy group attached to a benzaldehyde moiety, which contributes to its lipophilicity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown activity against Mycobacterium tuberculosis, highlighting its potential as an antitubercular agent .
  • Antitumor Potential : Preliminary studies suggest that derivatives of this compound may possess antiproliferative properties against several cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
  • Enzyme Inhibition : Compounds with similar structures have been evaluated for their ability to inhibit kinases involved in cancer progression, suggesting that this compound may also act through this mechanism .

Antimicrobial Activity

In a study focused on developing new antitubercular agents, this compound was part of a combinatorial library tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects, making it a candidate for further development as an antitubercular drug .

Antitumor Activity

A series of derivatives based on the structure of this compound were synthesized and evaluated for anticancer activities. The findings are summarized in Table 1:

CompoundCell LineIC50 (µM)Reference Drug
6bHepG26.83Doxorubicin
6bMCF-73.64Doxorubicin
6bMDA-MB-2312.14Sunitinib
6bHeLa5.18Doxorubicin

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutic agents .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinases : Studies have indicated that similar compounds can inhibit key kinases such as EGFR and CDK2, which are critical in cancer cell proliferation and survival .
  • Apoptosis Induction : The compound's ability to induce apoptosis in cancer cells has been observed, suggesting a potential pathway for its anticancer effects .

Case Studies

A notable case study involved the synthesis and evaluation of several derivatives based on the benzaldehyde structure. These studies demonstrated that modifications to the trifluoromethoxy group significantly influenced both the potency and selectivity against various cancer cell lines.

Properties

IUPAC Name

2-methoxy-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-4-7(15-9(10,11)12)3-2-6(8)5-13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNKHGICKRDRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)OC(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395553
Record name 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886500-13-6
Record name 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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